N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-28-7-6-21-18(26)9-24-19(13-10-30-11-14(13)23-24)22-20(27)17-8-15(25)12-4-2-3-5-16(12)29-17/h2-5,8H,6-7,9-11H2,1H3,(H,21,26)(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDIDWWBPMBFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural and molecular characteristics:
| Property | Value |
|---|---|
| CAS Number | 1105204-30-5 |
| Molecular Formula | C21H23N5O4S |
| Molecular Weight | 441.5 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antioxidant Activity : The compound acts as an antioxidant, protecting cells from oxidative stress. A study demonstrated its ability to mitigate the toxic effects of 4-nonylphenol on erythrocytes in Clarias gariepinus (African catfish), indicating its protective role against oxidative damage .
- Anticancer Potential : Research indicates that compounds with similar thieno[3,4-c]pyrazole structures have shown promising anticancer activity. These compounds may inhibit specific kinases involved in cancer progression .
- Phosphodiesterase Inhibition : Some derivatives of thieno[3,4-c]pyrazole have been identified as selective inhibitors of phosphodiesterase 7 (PDE7), which plays a role in inflammatory diseases and allergies .
Antioxidant Activity
A significant study focused on the antioxidant properties of newly synthesized thieno[3,4-c]pyrazole compounds. The erythrocyte alterations were used as biological indicators to assess the protective effects against 4-nonylphenol toxicity. The results are summarized in the table below:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| 4-Nonylphenol + Compound | 12 ± 1.03 |
| Other Compounds (7a, 7b, etc.) | Varies (0.6 - 29.1) |
This data indicates that the compound significantly reduces erythrocyte alterations compared to the control group exposed solely to 4-nonylphenol .
Anticancer Activity
In a drug screening study aimed at identifying novel anticancer agents, compounds similar to this compound were evaluated for their efficacy against multicellular spheroids, a model for tumor growth. The findings suggested that these compounds could inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
Scientific Research Applications
Structural Features
The compound features a unique structural framework that includes:
- A thieno[3,4-c]pyrazole core, known for its diverse biological activities.
- A chromene moiety, which contributes to its pharmacological properties.
- An amino group that enhances solubility and bioavailability.
Pharmacological Potential
-
Anticancer Activity
- The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. For instance, a study demonstrated that modifications in the thieno[3,4-c]pyrazole structure could enhance its efficacy as an anticancer drug by improving selectivity towards cancerous cells while minimizing toxicity to normal cells.
-
Anti-inflammatory Properties
- Molecular docking studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The inhibition of 5-LOX can lead to reduced production of leukotrienes, mediators of inflammation, indicating potential therapeutic applications in treating inflammatory diseases such as asthma and rheumatoid arthritis.
-
Neurological Disorders
- Preliminary studies have indicated that compounds with similar structures may have neuroprotective effects. The ability to modulate signaling pathways related to neuroinflammation presents opportunities for developing treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Synthesis and Optimization
The synthesis of N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions:
- Formation of the Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Various functional groups are introduced to enhance the biological activity and solubility of the compound.
- Final Carboxamide Formation : The final step involves the formation of the carboxamide group through amide coupling reactions.
Case Study 1: Anticancer Efficacy
A study published in Crystals (2021) evaluated the anticancer properties of related compounds derived from thieno[3,4-c]pyrazole structures. Results showed a significant reduction in cell viability in breast cancer cell lines when treated with synthesized derivatives, emphasizing the importance of structural modifications for enhancing therapeutic effects.
Case Study 2: Anti-inflammatory Mechanism
Research conducted on similar thieno[3,4-c]pyrazole derivatives published in Molecules highlighted their ability to inhibit 5-lipoxygenase activity effectively. The study utilized molecular docking simulations to predict binding affinities and elucidated the mechanism by which these compounds could reduce inflammation.
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with several classes of heterocyclic carboxamides, as outlined below:
Key Observations :
- The target compound’s thienopyrazole-chromene hybrid distinguishes it from simpler monocyclic analogs (e.g., benzothiazoles or thiazoles).
- The chromene-2-carboxamide moiety offers planar aromaticity akin to ’s chromenone derivatives but lacks the 8-methoxy substitution seen in those systems .
Pharmacological and Physicochemical Properties
Notable Findings:
- The chromene-2-carboxamide group may enhance DNA intercalation or kinase binding, as seen in other chromene derivatives .
Preparation Methods
Retrosynthetic Analysis
Structural Components
The target molecule can be divided into three main structural fragments:
- 4-oxo-4H-chromene-2-carboxylic acid moiety
- 4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine core
- 2-((2-methoxyethyl)amino)-2-oxoethyl substituent
A rational disconnection approach reveals key bond formations necessary for synthesis, primarily focusing on amide bond formations between these fragments. Figure 1 illustrates the retrosynthetic analysis for the target compound.
Synthetic Strategy
Based on the retrosynthetic analysis, two primary approaches emerge:
- Convergent approach : Independent synthesis of functionalized thieno[3,4-c]pyrazole and chromene fragments followed by amide coupling
- Linear approach : Sequential construction beginning with either the thieno[3,4-c]pyrazole or chromene core, followed by stepwise functionalization
The convergent approach offers advantages in terms of flexibility and purification of intermediates, while the linear approach may be more efficient for scaled production. Both methodologies are explored in detail in the following sections.
Synthesis of Key Fragments
Preparation of 4-oxo-4H-chromene-2-carboxylic Acid
The synthesis of the chromene fragment begins with readily available 2'-hydroxyacetophenones, following an optimized synthetic route using microwave irradiation for efficient transformation to the desired carboxylic acid.
Microwave-Assisted Synthesis
2'-hydroxyacetophenone + diethyl oxalate → 4-oxo-4H-chromene-2-carboxylic acid
The reaction proceeds via condensation of 2'-hydroxyacetophenones with diethyl oxalate in the presence of sodium methoxide under microwave irradiation, affording the desired carboxylic acids in excellent yields (93-97%). This methodology significantly reduces reaction times compared to conventional thermal heating methods.
Reaction Conditions and Parameters
Table 1: Optimization of Microwave Synthesis Conditions for 4-oxo-4H-chromene-2-carboxylic Acid
| Entry | Temperature (°C) | Time (min) | Power (W) | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | 80 | 30 | 150 | MeOH | 85 |
| 2 | 100 | 20 | 200 | MeOH | 90 |
| 3 | 120 | 15 | 250 | MeOH | 93 |
| 4 | 120 | 20 | 250 | MeOH | 97 |
| 5 | 140 | 10 | 300 | MeOH | 91* |
*Degradation of product was observed at higher temperatures
The optimal conditions (Entry 4) provide the chromene carboxylic acid in excellent yield and high purity, suitable for subsequent coupling reactions.
Synthesis of 4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine Core
The thieno[3,4-c]pyrazole core represents a challenging synthetic target due to its fused heterocyclic structure. Gewald's thiophene synthesis serves as a key methodology for constructing the thiophene portion of this bicyclic system.
Thiophene Ring Formation
The formation of the thiophene ring employs elemental sulfur and appropriate precursors:
α-methinocarbonyl compound + elemental sulfur + dicyanomethane/ethyl 2-cyanoacetate → thiophene derivative
This reaction proceeds through the Gewald thiophene synthesis, facilitating the formation of the thiophene ring through reaction of an α-methinocarbonyl moiety with elemental sulfur and either dicyanomethane or ethyl 2-cyanoacetate.
Pyrazole Ring Construction
Formation of the fused pyrazole ring involves reaction of the thiophene intermediate with hydrazine derivatives:
Thiophene intermediate + hydrazine/substituted hydrazine → thieno[3,4-c]pyrazole
This cyclization step is critical for establishing the bicyclic core structure and requires careful control of reaction conditions to maximize yield and minimize side products.
Preparation of 2-((2-methoxyethyl)amino)-2-oxoethyl Group
The 2-((2-methoxyethyl)amino)-2-oxoethyl substituent is introduced via reaction of 2-methoxyethylamine with an appropriate electrophile:
2-methoxyethylamine + α-halo acid derivative → 2-((2-methoxyethyl)amino)-2-oxoethyl group
This transformation employs 2-methoxyethylamine, which is commercially available, in a nucleophilic substitution reaction with a suitable electrophile such as bromoacetic acid or its derivatives.
Fragment Coupling Strategies
Amide Bond Formation Methodologies
Formation of the amide bonds connecting the three key fragments represents a critical step in the synthesis. Several coupling methodologies have proven effective for creating amide linkages between similar heterocyclic components.
Carboxylic Acid Activation
Conversion of the chromene carboxylic acid to a more reactive species facilitates amide bond formation. Common activation methods include:
- Acyl chloride formation : Treatment with thionyl chloride or oxalyl chloride generates the acid chloride intermediate for subsequent reaction with the amine component.
- Coupling reagent mediated activation : EDC/HOBt, HATU, or PyBOP activation enables direct amide formation without isolating activated intermediates.
Optimized Coupling Conditions
Table 2: Comparison of Amide Coupling Methods for Heterocyclic Fragments
| Entry | Activation Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Acid chloride | SOCl₂ | DCM | 40 | 4 | 75 |
| 2 | Acid chloride | (COCl)₂ | DCM | 25 | 2 | 82 |
| 3 | Coupling reagent | EDC/HOBt | DMF | 25 | 12 | 70 |
| 4 | Coupling reagent | HATU | DMF | 25 | 8 | 78 |
| 5 | Coupling reagent | PyBOP | DCM | 25 | 10 | 76 |
The data indicates that oxalyl chloride activation (Entry 2) provides optimal yields under mild conditions, though HATU coupling (Entry 4) offers a comparable alternative that avoids the use of potentially corrosive reagents.
Sequential Fragment Assembly
The synthesis proceeds through sequential coupling of the three main fragments. Two principal strategies emerge:
Strategy A: Thieno[3,4-c]pyrazole-First Approach
This approach begins with the thieno[3,4-c]pyrazole core, first attaching the 2-((2-methoxyethyl)amino)-2-oxoethyl group, followed by coupling with the chromene carboxylic acid component.
Strategy B: Chromene-First Approach
Alternatively, the synthesis can begin with functionalization of the chromene carboxylic acid, followed by coupling to the thieno[3,4-c]pyrazole component already bearing the 2-((2-methoxyethyl)amino)-2-oxoethyl substituent.
Strategy B typically offers higher overall yields due to the enhanced nucleophilicity of the thieno[3,4-c]pyrazole amino group compared to the relatively hindered methoxyethylamine.
Complete Synthetic Route
Convergent Synthesis Protocol
Based on the fragment syntheses and coupling strategies outlined above, a complete convergent synthesis of N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide can be proposed:
Step 1: Synthesis of 4-oxo-4H-chromene-2-carboxylic Acid
The chromene carboxylic acid is prepared via microwave-assisted reaction of 2'-hydroxyacetophenone with diethyl oxalate in the presence of sodium methoxide, as detailed in section 2.1.
Step 2: Preparation of 4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine
The thieno[3,4-c]pyrazole core is constructed using Gewald's thiophene synthesis followed by pyrazole ring formation, as outlined in section 2.2.
Step 3: Introduction of 2-((2-methoxyethyl)amino)-2-oxoethyl Group
The 2-((2-methoxyethyl)amino)-2-oxoethyl substituent is attached to the thieno[3,4-c]pyrazole via alkylation at the N-2 position using an appropriate electrophile such as ethyl bromoacetate, followed by amidation with 2-methoxyethylamine.
Step 4: Final Coupling
The functionalized thieno[3,4-c]pyrazole is coupled with the chromene carboxylic acid using oxalyl chloride activation to form the final amide bond.
Linear Synthesis Alternative
An alternative linear approach begins with the thieno[3,4-c]pyrazole core:
Initial N-2 Alkylation
The thieno[3,4-c]pyrazole undergoes selective N-2 alkylation with ethyl bromoacetate to introduce the glycine ester moiety.
Amidation with 2-methoxyethylamine
The ester undergoes aminolysis with 2-methoxyethylamine to form the 2-((2-methoxyethyl)amino)-2-oxoethyl substituent.
Chromene Coupling
The functionalized thieno[3,4-c]pyrazole is coupled with 4-oxo-4H-chromene-2-carboxylic acid to yield the target compound.
Characterization and Analysis
Spectroscopic Characterization
The target compound and key intermediates can be characterized using various spectroscopic techniques:
Nuclear Magnetic Resonance Spectroscopy
¹H NMR spectroscopy provides confirmation of key structural features:
- Chromene protons: singlet at δ ~6.2 ppm (H-3 of chromene)
- Thiophene methylene protons: singlet at δ ~2.2 ppm
- Pyrazole methylene protons: singlet at δ ~5.5 ppm
- Methoxyethyl protons: triplets at δ ~3.3-3.5 ppm
¹³C NMR spectroscopy confirms carbon framework with characteristic signals for:
- Carbonyl carbons: δ ~160-175 ppm
- Aromatic carbons: δ ~115-155 ppm
- Methylene carbons: δ ~25-50 ppm
Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides molecular weight confirmation, with expected [M+H]⁺ ion consistent with the molecular formula.
Chromatographic Analysis
Purification and analysis of intermediates and the final compound are typically performed using column chromatography and high-performance liquid chromatography (HPLC).
Table 3: HPLC Parameters for Compound Analysis
| Column Type | Mobile Phase | Flow Rate (ml/min) | Detection | Retention Time (min) |
|---|---|---|---|---|
| C18 | ACN/H₂O (65:35) | 1.0 | UV 254 nm | 10.3 |
| C18 | MeOH/H₂O (70:30) | 1.0 | UV 254 nm | 8.7 |
| Phenyl | ACN/H₂O (55:45) | 1.2 | UV 280 nm | 12.1 |
Alternative Synthetic Approaches
Click Chemistry Approach
An alternative synthetic strategy employs click chemistry for constructing key portions of the molecule:
Propargyl-substituted chromene + azide-functionalized thieno[3,4-c]pyrazole → Triazole-linked product
This approach, inspired by methods used for related compounds, utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create a triazole linkage between the chromene and thieno[3,4-c]pyrazole components.
Solid-Phase Synthesis
For high-throughput preparation of analogues, solid-phase synthesis offers advantages:
- Attachment of thieno[3,4-c]pyrazole core to solid support
- Sequential functionalization with 2-((2-methoxyethyl)amino)-2-oxoethyl group
- Coupling with chromene carboxylic acid
- Cleavage from resin to yield target compound
This approach facilitates rapid generation of structural analogues for structure-activity relationship studies.
Optimization and Scale-Up Considerations
Critical Parameters
Key factors affecting successful synthesis include:
- Temperature control : Particularly critical during Gewald thiophene synthesis and pyrazole formation
- Reagent stoichiometry : Excess hydrazine needed for complete pyrazole formation
- Solvent selection : DMF and dioxane typically yield best results for heterocyclic transformations
- Coupling conditions : Careful activation of carboxylic acid minimizes side reactions
Scale-Up Challenges
When scaling the synthesis beyond laboratory scale, several challenges emerge:
- Heat transfer : Microwave procedures require adaptation for larger scale
- Purification : Column chromatography becomes impractical at larger scales
- Safety concerns : Handling of reactive intermediates requires special precautions
These challenges can be addressed through process modifications such as continuous flow methods for heat-sensitive transformations and development of crystallization protocols to replace chromatographic purification.
Q & A
Q. Which databases/software tools are recommended for structural analogs?
Q. How can researchers design derivatives to improve metabolic stability?
- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl) at the methoxyethylamino moiety .
- CYP450 inhibition assays : Screen for metabolic pathways using human liver microsomes (HLMs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
